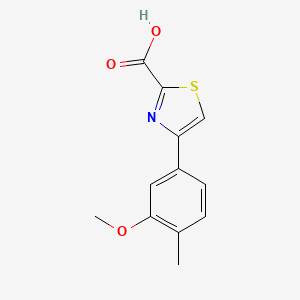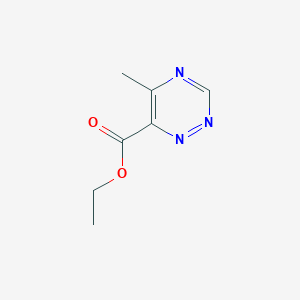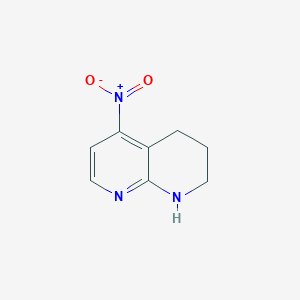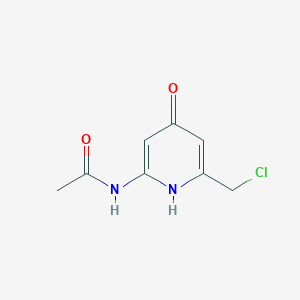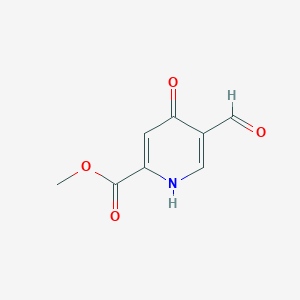
Methyl 5-formyl-4-hydroxypyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-formyl-4-hydroxypyridine-2-carboxylate: is a pyridine derivative with the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol . This compound is characterized by the presence of a formyl group at the 5-position, a hydroxyl group at the 4-position, and a carboxylate ester at the 2-position of the pyridine ring . It is a versatile chemical used in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-formyl-4-hydroxypyridine-2-carboxylate typically involves the functionalization of a pyridine ring. One common method is the Vilsmeier-Haack reaction , which introduces the formyl group at the desired position . The reaction conditions often involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes esterification , formylation , and hydroxylation steps under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-formyl-4-hydroxypyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like .
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as .
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: 5-carboxy-4-hydroxypyridine-2-carboxylate
Reduction: 5-hydroxymethyl-4-hydroxypyridine-2-carboxylate
Substitution: Various ethers and esters depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 5-formyl-4-hydroxypyridine-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It is involved in the hypophosphatasia pathway , a metabolic disorder .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the production of dyes, rubber additives, and surface-active agents .
Wirkmechanismus
The mechanism of action of Methyl 5-formyl-4-hydroxypyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions , while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and influence metabolic processes .
Vergleich Mit ähnlichen Verbindungen
- 5-formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid
- Methyl 5-hydroxypyridine-2-carboxylate
- 2-methyl-3-hydroxy-5-formylpyridine-4-carboxylate
Uniqueness: Methyl 5-formyl-4-hydroxypyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of both formyl and hydroxyl groups allows for diverse chemical transformations and interactions with biological targets .
Eigenschaften
Molekularformel |
C8H7NO4 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
methyl 5-formyl-4-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)6-2-7(11)5(4-10)3-9-6/h2-4H,1H3,(H,9,11) |
InChI-Schlüssel |
YUHITMFFVWWQNV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=O)C(=CN1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B14850159.png)


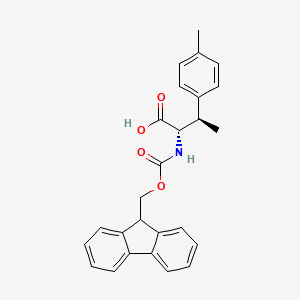
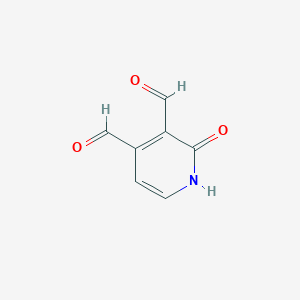

![Imidazo[1,2-A]pyrimidin-3-ylmethanamine](/img/structure/B14850183.png)

